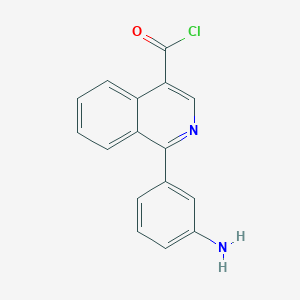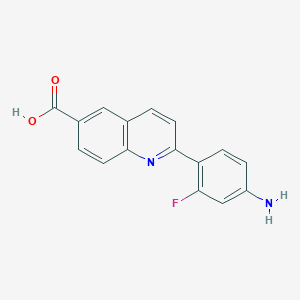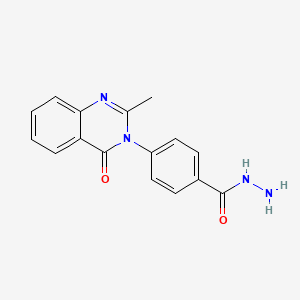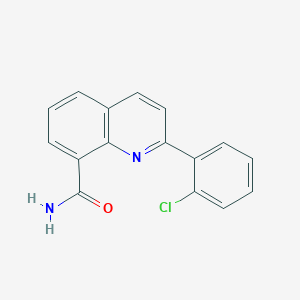
1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72 g/mol . It is an isoquinoline derivative, characterized by the presence of an aminophenyl group at the 1-position and a carbonyl chloride group at the 4-position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst.
Formation of Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form aniline derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling: Palladium catalysts and boronic acid derivatives are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Nitro and Aniline Derivatives: Formed from oxidation and reduction reactions.
Biaryl Derivatives: Formed from coupling reactions.
Scientific Research Applications
1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
Receptor Binding: It can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the isoquinoline ring allows it to intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)isoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-(3-Nitrophenyl)isoquinoline-4-carbonyl chloride: Similar structure but with a nitro group instead of an amino group.
1-(4-Aminophenyl)isoquinoline-4-carbonyl chloride: Similar structure but with the amino group at the 4-position of the phenyl ring.
Uniqueness
1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminophenyl group and a carbonyl chloride group allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
90829-25-7 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(3-aminophenyl)isoquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H11ClN2O/c17-16(20)14-9-19-15(10-4-3-5-11(18)8-10)13-7-2-1-6-12(13)14/h1-9H,18H2 |
InChI Key |
JDUYIATWDWKGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C3=CC(=CC=C3)N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11839332.png)

![9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B11839335.png)
![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)


![2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)

![{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile](/img/structure/B11839392.png)
![5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11839399.png)
![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)
